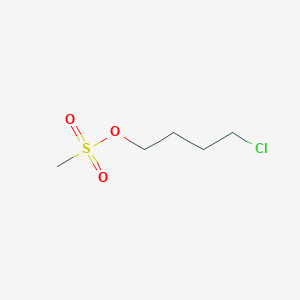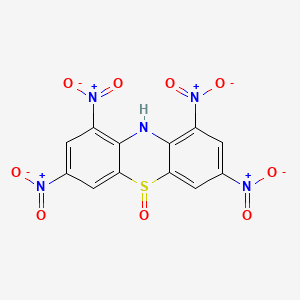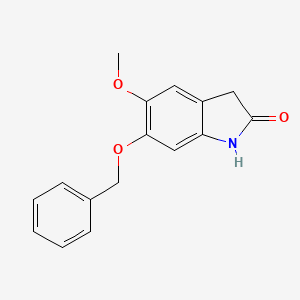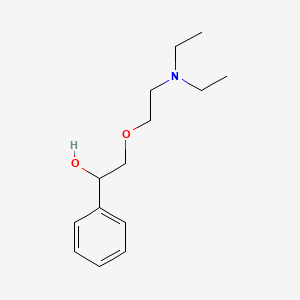![molecular formula C12H12F3NO B3050632 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one CAS No. 27471-52-9](/img/structure/B3050632.png)
1-[4-(Trifluoromethyl)phenyl]piperidin-2-one
Übersicht
Beschreibung
“1-[4-(Trifluoromethyl)phenyl]piperidin-2-one” is an organic compound that contains a piperidine ring bound to a phenyl group . It has a molecular formula of C12H12F3NO and a molecular weight of 243.23 .
Molecular Structure Analysis
The molecular structure of “1-[4-(Trifluoromethyl)phenyl]piperidin-2-one” consists of a piperidine ring bound to a phenyl group . The compound has a trifluoromethyl group attached to the phenyl ring .Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular formula of C12H12F3NO and a molecular weight of 243.23 .Wissenschaftliche Forschungsanwendungen
Inhibitors of Soluble Epoxide Hydrolase
1-[4-(Trifluoromethyl)phenyl]piperidin-2-one derivatives have been identified as inhibitors of soluble epoxide hydrolase. The triazine heterocycle in these compounds is essential for high potency and selectivity, influencing pharmacokinetic properties like clearance and oral exposure. These inhibitors are useful for in vivo investigation in various disease models, as evidenced by their effects on serum biomarkers such as 9, 10-epoxyoctadec-12(Z)-enoic acid (R. Thalji et al., 2013).
Synthesis and Structural Analysis
The compound has been synthesized and analyzed for its structural properties. For instance, N-cyclohexylcarbamoyl-3-isopropyl-2,6-bis(phenyl)piperidin-4-one derivatives, related to 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one, have been synthesized and characterized using various spectroscopic techniques. X-ray diffraction studies have revealed specific conformational structures, contributing to understanding the molecular interactions and stability of these compounds (P. S. Anand et al., 2021).
Anticancer Applications
Some derivatives of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one have shown potential as anticancer agents. For instance, a study evaluated the anticancer activity of a novel 1, 2, 4-triazole derivative against tumor-induced male Swiss albino mice, demonstrating considerable improvement in several biochemical and hematological parameters (K. Arul & A. Smith, 2016).
Antibacterial Applications
Compounds containing the 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one moiety have been synthesized and evaluated for their antibacterial activity. These include piperidine derivatives that have shown promising results in inhibiting bacterial growth (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).
Neuroprotective Properties
Derivatives of 1-[4-(Trifluoromethyl)phenyl]piperidin-2-one have been identified as potent neuroprotective agents. These compounds can block N-methyl-D-aspartate responses, indicating their potential use in treating neurological disorders (B. Chenard et al., 1995).
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-4-6-10(7-5-9)16-8-2-1-3-11(16)17/h4-7H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGZJIQIVXSURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384711 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenyl]piperidin-2-one | |
CAS RN |
27471-52-9 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















